A-770041

描述

A-770041 is a selective and orally active inhibitor of the Src-family kinase Lck (lymphocyte-specific protein tyrosine kinase). It has shown significant potential in scientific research, particularly in the study of immune responses and transplant rejection. The compound is known for its high selectivity towards Lck over other Src-family kinases, making it a valuable tool in immunological studies .

准备方法

合成路线和反应条件

A-770041 的合成涉及多个步骤,从制备关键中间体开始。一种常见的合成路线包括以下步骤:

形成吡唑并嘧啶核心: 这涉及在受控条件下适当前体的环化。

核心官能化: 将各种官能团引入核心结构,以实现所需的化学性质。

最终偶联反应: 这些步骤涉及将核心结构与其他分子片段偶联,以形成最终化合物。

反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。这涉及优化反应条件,以最大限度地提高产率并最大限度地减少杂质。 高性能液相色谱 (HPLC) 等技术用于纯化,最终产物通常以固体粉末的形式获得 .

化学反应分析

反应类型

A-770041 经历了各种化学反应,包括:

氧化: 该化合物可在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变分子中的某些官能团。

取代: 各种取代反应可能发生,特别是在芳香环和氮原子上。

常用试剂和条件

氧化剂: 如过氧化氢或高锰酸钾。

还原剂: 如硼氢化钠或氢化铝锂。

取代试剂: 如卤素或亲核试剂,在适当的条件下。

主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致形成羟基化衍生物,而取代反应可以将新的官能团引入分子中 .

科学研究应用

Prevention of Organ Rejection

A-770041 has been extensively studied for its ability to prevent acute rejection in organ transplantation. In preclinical studies involving rat models, this compound administered orally at doses of 10 mg/kg/day or higher significantly prolonged the survival of cardiac allografts for over 65 days . The compound demonstrated a dose-dependent inhibition of IL-2 production induced by concanavalin A, with an in vivo EC50 value of approximately 78 nM .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Stachlewitz et al., 2005 | Lewis rats | 2.5 - 20 mg/kg/day | Prolonged graft survival; minimal microvascular changes |

| Burchat et al., 2006 | Heterotopic heart transplant | ≥10 mg/kg/day | Prevented acute rejection for >65 days |

Comparison with Other Immunosuppressants

In comparative studies, this compound showed less mineralization in myocytes compared to Cyclosporin A, a commonly used immunosuppressant, indicating a potentially safer profile for long-term use .

Clinical Relevance and Future Directions

The potential of this compound extends beyond just heart transplantation; it may also be applicable in other organ transplant settings where acute rejection poses significant challenges. The ongoing research is focused on understanding the long-term effects and safety profile of this compound compared to traditional immunosuppressive therapies.

Heart Allograft Rejection

In one notable study, male Lewis rats received heterotopic heart transplants from Brown Norway donors. The administration of this compound resulted in a significant reduction in T-cell infiltration within the grafts compared to control groups treated with Cyclosporin A . This suggests that this compound may offer a more targeted approach to immunosuppression without the broad side effects associated with conventional therapies.

Other Applications

While the primary focus has been on organ transplantation, the selective inhibition of Lck by this compound opens avenues for research into other autoimmune conditions where T-cell activation plays a critical role.

作用机制

A-770041 通过选择性抑制 Lck 的激酶活性来发挥其作用。这种抑制破坏了 T 细胞受体信号传导,导致 T 细胞的活化和增殖减少。 该化合物与 Lck 的 ATP 结合位点结合,阻止了参与 T 细胞活化的下游靶标的磷酸化 .

相似化合物的比较

类似化合物

PP2: 另一种 Src 家族激酶抑制剂,但对 Lck 的选择性较低。

达沙替尼: 一种广谱激酶抑制剂,对多种 Src 家族激酶具有活性。

沙拉替尼: 对 Src 家族激酶具有选择性,但与 A-770041 相比,其选择性谱不同。

独特性

This compound 的独特性在于其对 Lck 相对于其他 Src 家族激酶(如 Fyn 和 Src)的高选择性。 这种选择性使其特别适用于研究 T 细胞信号传导,而不会对其他激酶产生脱靶效应 .

如果您还有其他具体问题或需要更多详细信息,请随时提问!

生物活性

A-770041 is a selective small-molecule inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), which plays a crucial role in T-cell activation and proliferation. This compound has garnered attention for its potential therapeutic applications, particularly in the context of lung fibrosis and organ transplantation.

This compound inhibits the phosphorylation of Lck, leading to reduced activation of downstream signaling pathways that are critical for T-cell function. This inhibition has been shown to attenuate various pathological processes, including lung fibrosis and allograft rejection.

Key Findings

- Inhibition of Lck Phosphorylation :

-

Effects on Lung Fibrosis :

- In a bleomycin-induced lung fibrosis model, this compound administration resulted in significant reductions in TGF-β production by regulatory T cells (Tregs). The compound decreased both the number of TGF-β-producing CD4+ T-cells and the concentration of TGF-β in bronchoalveolar lavage fluid (BALF) .

- Impact on Tregs :

Lung Fibrosis Model

In a study utilizing a murine model of lung fibrosis induced by bleomycin, this compound was administered at various stages post-injury:

| Treatment Phase | Administration Duration | Outcome |

|---|---|---|

| Early Phase | Days 0 to 10 | Significant reduction in lung fibrosis |

| Late Phase | Days 11 to 21 | Moderate effect on established fibrosis |

| Full Treatment | Days 0 to 21 | Maximum reduction in fibrotic changes |

The Ashcroft scoring system and hydroxyproline assays were used to assess fibrotic changes, demonstrating that this compound is most effective when administered early in the disease process .

Organ Transplantation

This compound has also shown promise in preventing cardiac allograft rejection. In preclinical studies, it inhibited T-cell activation and proliferation, thereby enhancing graft survival rates without the adverse effects associated with traditional immunosuppressants .

Efficacy Against Drug Resistance

Recent studies have indicated that this compound can reverse resistance to chemotherapeutic agents such as paclitaxel and doxorubicin. The compound appears to induce apoptosis in resistant cancer cells through mechanisms involving Lck inhibition .

Comparative Analysis with Other Inhibitors

| Compound | Target | Biological Activity |

|---|---|---|

| This compound | Lck | Inhibits T-cell activation; antifibrotic |

| Nintedanib | Multiple kinases | Antifibrotic; used for idiopathic pulmonary fibrosis |

| Cyclosporin A | Calcineurin | Immunosuppressant; used in organ transplantation |

属性

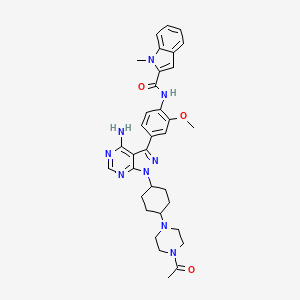

IUPAC Name |

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869748-10-7 | |

| Record name | A-770041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-770041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。